CID 123134066
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Overview
Description
Preparation Methods
2’-Deoxycytidine-5’-triphosphate trisodium salt can be synthesized either by the de novo pathway or through multiple phosphorylation steps of cytidine . The synthetic route involves the attachment of the nucleobase to deoxyribose, followed by the addition of three phosphate groups. Industrial production methods typically involve the use of chemical synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
2’-Deoxycytidine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Polymerase Reactions: It is used in DNA polymerase-driven reactions such as polymerase chain reaction (PCR) and DNA sequencing.
Common reagents and conditions used in these reactions include DNA polymerases, reverse transcriptases, and various buffers to maintain the pH and ionic strength required for optimal enzyme activity . The major products formed from these reactions are typically DNA strands synthesized during PCR or sequencing .
Scientific Research Applications
2’-Deoxycytidine-5’-triphosphate trisodium salt has a wide range of scientific research applications:
Mechanism of Action
2’-Deoxycytidine-5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases and reverse transcriptases . It is incorporated into the growing DNA strand during DNA synthesis. Additionally, it acts as an allosteric regulator of deoxycytidylate (dCMP) deaminase, influencing the balance of nucleotide pools within the cell .
Comparison with Similar Compounds
2’-Deoxycytidine-5’-triphosphate trisodium salt is unique among nucleoside triphosphates due to its specific role in DNA synthesis. Similar compounds include:
2’-Deoxyadenosine-5’-triphosphate sodium salt: Used in DNA synthesis and PCR.
2’-Deoxyguanosine-5’-triphosphate trisodium salt: Another nucleoside triphosphate used in DNA polymerase reactions.
Thymidine-5’-triphosphate sodium salt: Involved in DNA synthesis and repair.
These compounds share similar functions but differ in their nucleobase components, which confer unique properties and specificities to each .
Properties
Molecular Formula |
C9H16N3Na3O13P3 |
---|---|
Molecular Weight |
536.13 g/mol |
InChI |
InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/t5-,6+,8+;;;/m0.../s1 |
InChI Key |
ZVQUSRAMKHFOCS-MILVPLDLSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
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